4-(Pyridin-3-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4Z)-2-(3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-4-2-6-13(8-11)15-18-14(16(19)20-15)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJBDZONBKMBD-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of a pyridine derivative with an oxazole precursor. Common reagents used in the synthesis include aldehydes, ketones, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The exocyclic methylene group at the 4-position undergoes nucleophilic additions with amines and hydrazines. For example:
Reaction with p-Toluidine
In ethanol, the compound reacts with p-toluidine to form 4-(p-toluidinomethylidene)-2-(m-tolyl)oxazol-5(4H)-one (yield: ~65%) .
Key Observations:
-
The reaction proceeds via Michael addition.
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Prolonged heating (>12 hours) leads to partial oxazolone ring opening .
Hydrazinolysis
Hydrazine hydrate in ethanol converts the compound into 4-hydrazinylmethylidene-2-(m-tolyl)oxazol-5(4H)-one (yield: 58%) .
Cycloaddition and Ring-Opening Reactions
The oxazolone ring participates in cycloadditions and ring-opening pathways:
Diels-Alder Reaction
With maleic anhydride, the compound undergoes [4+2] cycloaddition to form a tetracyclic adduct (yield: 40%) .
Ring-Opening with Hydroxylamine
In acidic conditions, hydroxylamine cleaves the oxazolone ring, yielding N-(pyridin-3-ylmethyl)-m-toluamide (yield: 75%) .
Catalytic Hydrogenation
Under hydrogen gas (H₂) and palladium on carbon (Pd/C), the exocyclic double bond is reduced, producing 4-(pyridin-3-ylmethyl)-2-(m-tolyl)oxazol-5(4H)-one (yield: 91%) .
Conditions:
-
Catalyst: Pd/C (10 wt%)
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Solvent: Ethanol
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Pressure: 1 atm H₂
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Time: 2 hours
Photochemical Reactions
UV irradiation (λ = 254 nm) induces isomerization of the exocyclic double bond from E to Z configuration .
Key Data:
-
Isomerization efficiency: >90%
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Reaction medium: Dichloromethane
Comparative Reactivity Table
Mechanistic Insights
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Cyclocondensation : Iodine acts as a Lewis acid, polarizing the aldehyde carbonyl and facilitating nucleophilic attack by the oxazolone’s methylene group.
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Hydrogenation : The exocyclic double bond is selectively reduced without affecting the oxazolone ring or pyridine moiety .
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Photochemical Isomerization : Conformational strain in the E-isomer drives the transition to the Z-form under UV light .
Scientific Research Applications
The compound has been studied for its biological activities, particularly as an inhibitor of various enzymes and pathways:
- Inhibition of Death-associated Protein Kinase 3 (DAPK3) :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of derivatives of this compound in models of neurodegeneration. Findings suggested that treatment reduced neuronal apoptosis and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Oxazol-5(4H)-one derivatives vary primarily in substituents at positions 2 and 4. Key structural analogs include:
Substituent Effects:
- Position 4 : The pyridin-3-ylmethylene group introduces a nitrogen heterocycle, which may facilitate hydrogen bonding in biological targets compared to purely aromatic substituents (e.g., benzylidene in ) .
Antioxidant Activity:
Analogous compounds (E1-E10) with substituted benzylidene and phenyl groups showed moderate to strong antioxidant activity in DPPH and FRAP assays, with electron-withdrawing groups (e.g., -Cl, -NO₂) enhancing activity .
Neuroprotective Effects:
The target compound is implicated in reducing Aβ-induced cell death and ischemic stroke damage, likely via DAPK1 inhibition . This contrasts with Alkylated 3-amino-6-phenylpyridazine, which targets brain injury without direct DAPK1 modulation .
Enzyme Inhibition:
- Acetylcholinesterase (AChE) : Benzylidene oxazolones (e.g., compound 1 in ) inhibit AChE, improving memory in mice. The pyridinyl group may modulate binding affinity compared to benzylidene derivatives .
- SLC26A4 : YS-01 (thiophen-2-ylmethylene) suppresses allergic inflammation, suggesting substituent electronic properties critically influence target specificity .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., tert-butyl in ) exhibit higher melting points, while the target compound’s m-tolyl group may lower melting points compared to halogenated analogs .
- Synthesis Yields : Most oxazol-5(4H)-one derivatives are synthesized in 70–83% yields (e.g., 3a in ), though steric hindrance from substituents can reduce efficiency .
Biological Activity
4-(Pyridin-3-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is a compound of interest due to its potential biological activities. This article synthesizes information from various studies focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15N1O2
- Molecular Weight : 263.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | A five-membered heterocyclic ring containing nitrogen and oxygen. |
| Pyridine Substitution | The presence of a pyridine ring enhances its biological activity. |
| M-Tolyl Group | A methyl-substituted phenyl group that may influence lipophilicity and bioactivity. |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various oxazole derivatives, this compound exhibited potent activity against:
- Staphylococcus aureus : MIC = 0.025 mg/mL
- Escherichia coli : MIC = 0.020 mg/mL
- Klebsiella pneumoniae : MIC = 0.030 mg/mL
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against common fungal pathogens.
Table: Antifungal Activity Results
| Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Candida albicans | 18 | 0.015 |
| Aspergillus niger | 15 | 0.020 |
| Fusarium oxysporum | 12 | 0.025 |
The antifungal activity indicates that the compound can disrupt fungal cell membranes or inhibit critical metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound on human cell lines.
Findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and normal fibroblasts.
- Results :
- HeLa: IC50 = 25 µM
- MCF7: IC50 = 30 µM
- Normal Fibroblasts: IC50 > 100 µM
These findings suggest selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The oxazole ring may interact with bacterial enzymes, disrupting metabolic processes.
- Membrane Disruption : The lipophilic m-tolyl group could facilitate penetration into microbial membranes, leading to cell lysis.
- DNA Interaction : Preliminary molecular docking studies suggest potential binding to DNA, interfering with replication and transcription processes.
Q & A
What are the established synthetic protocols for preparing 4-(Pyridin-3-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one?
Level: Basic
Methodological Answer:
The compound is synthesized via a two-step protocol:
Intermediate Preparation : React hippuric acid derivatives (e.g., 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid) with acetic anhydride and sodium acetate under reflux to form acylated intermediates.
Cyclocondensation : Condense the intermediate with substituted benzaldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) in acetic anhydride to yield the oxazolone core. Purification involves column chromatography (ethyl acetate/n-hexane) and recrystallization. Characterization uses IR (C=O stretch ~1775 cm⁻¹), ¹H/¹³C NMR (pyridine and m-tolyl proton signals), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Which spectroscopic and chromatographic techniques are critical for characterizing oxazol-5(4H)-one derivatives?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl stretches (1775–1639 cm⁻¹) and aromatic C=C vibrations (~1591 cm⁻¹) .
- NMR : ¹H NMR confirms substituent integration (e.g., pyridinyl protons at δ 7.78–8.86 ppm; m-tolyl methyl at δ 2.35 ppm). ¹³C NMR resolves oxazolone carbonyls (~165 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., m/z 301.9 [M+H]+ for analogs) .
- Elemental Analysis : Ensures purity (>95% C, H, N agreement) .
What preliminary biological activities have been reported for this compound?
Level: Basic
Methodological Answer:
- Neuroprotection : Reduces Aβ-induced neuronal death (IC₅₀ ~30 nM) via DAPK1 inhibition, validated in ischemic stroke models .
- Acetylcholinesterase Inhibition : Improves cognitive function in murine models at 10–100 µmol/kg doses, assessed via Morris water maze .
How does this compound exert neuroprotective effects at the molecular level?
Level: Advanced
Methodological Answer:
The compound targets death-associated protein kinase 1 (DAPK1), inhibiting its interaction with GluN2B subunits of NMDA receptors. This blocks Ca²⁺-dependent excitotoxicity and reduces tau hyperphosphorylation (e.g., 50% reduction in p-tau aggregates at 10 µM). Mechanistic studies use:
- Kinase Assays : Fluorescent peptide substrates to measure DAPK1 inhibition (IC₅₀ determination).
- Immunoblotting : Quantifies tau phosphorylation (anti-pS396 antibodies) in primary neurons .
How can racemization during oxazolone synthesis be minimized?
Level: Advanced
Methodological Answer:
Racemization occurs via oxazol-5(4H)-one intermediate formation during peptide coupling. Mitigation strategies include:
- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce enolization.
- Protecting Group Selection : Use Nα-Fmoc protection with bulky substituents (e.g., pivaloyl) to sterically hinder oxazolone formation.
- Additive Screening : Incorporate HOBt or Oxyma to suppress base-induced deprotonation .
What structure-activity relationships (SAR) guide optimization of oxazol-5(4H)-one derivatives?
Level: Advanced
Methodological Answer:
- Pyridinyl Substitution : 3-Pyridinyl enhances DAPK1 binding (ΔG = −9.2 kcal/mol) vs. phenyl (ΔG = −7.1 kcal/mol) via π-π stacking .
- Benzylidene Modifications : Electron-withdrawing groups (e.g., 4-Cl) improve acetylcholinesterase inhibition (IC₅₀ 1.25 µM vs. 10 µM for methoxy analogs) .
- Sulfonyl Linkers : Para-substituted sulfonyl groups increase cytotoxicity (e.g., EC₅₀ = 12 µM in Artemia salina assays) .
How should researchers resolve contradictions in bioactivity data across analogs?
Level: Advanced
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values for DAPK1 inhibition) require:
- Dose-Response Validation : Repeat assays with 8–12 concentration points to confirm sigmoidal curves.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to rule out cross-reactivity.
- Molecular Dynamics : Simulate binding poses (e.g., 100 ns trajectories) to identify conformational selectivity .
What standardized models assess oxazolone cytotoxicity?
Level: Basic
Methodological Answer:
- Invertebrate Models : Artemia salina (24-hr LC₅₀) and Daphnia magna (48-hr EC₅₀) in seawater with 0.1–100 µg/mL test concentrations .
- Mammalian Cell Lines : MTT assays on SH-SY5Y neurons (72-hr exposure, IC₅₀ calculation via nonlinear regression) .
What challenges arise in translating in vitro bioactivity to in vivo efficacy?
Level: Advanced
Methodological Answer:
- Bioavailability : Poor aqueous solubility (<10 µg/mL) necessitates formulation with PEG-400 or cyclodextrins.
- Metabolic Stability : Hepatic microsome assays (e.g., rat S9 fractions) identify rapid glucuronidation (t₁/₂ < 30 min). Solutions include deuterated analogs or prodrug strategies .
How does oxazol-5(4H)-one racemization impact peptide drug development?
Level: Advanced
Methodological Answer:
Racemization during peptide synthesis generates diastereomers, altering target binding (e.g., 10% epimerization reduces receptor affinity by 50%). Control methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
